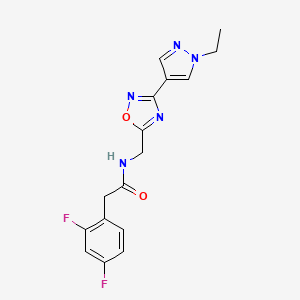

2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O2/c1-2-23-9-11(7-20-23)16-21-15(25-22-16)8-19-14(24)5-10-3-4-12(17)6-13(10)18/h3-4,6-7,9H,2,5,8H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRPURFACEQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Biological Activity Overview

The biological activities of compounds containing oxadiazole and pyrazole rings have been extensively studied. These include:

- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds with these structures often show activity against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

-

Enzyme Inhibition : Compounds similar to the target molecule have been shown to inhibit various enzymes such as:

- Histone Deacetylases (HDACs)

- Carbonic Anhydrases (CAs)

- Cyclooxygenases (COX)

- Receptor Modulation : Certain derivatives act as selective modulators for receptors involved in cancer and inflammatory pathways.

Anticancer Activity

A study on oxadiazole derivatives indicated that compounds structurally related to 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibited significant cytotoxicity against various tumor cell lines. For instance:

- IC50 Values : The compound showed IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 5.0 |

| MCF7 (Breast cancer) | 7.5 |

| HCT116 (Colon cancer) | 6.2 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds:

- A derivative demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing potential as an antibacterial agent .

Anti-inflammatory Effects

Several studies have reported that oxadiazole-containing compounds can reduce inflammation by inhibiting COX enzymes:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles and pyrazoles. The structural features of 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suggest that it may exhibit similar biological activities. Research indicates that derivatives of pyrazole and oxadiazole have shown effectiveness against various cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

Compounds containing oxadiazole and pyrazole moieties have been reported to possess significant antibacterial and antifungal activities. For instance, studies on related structures have demonstrated efficacy against pathogens such as Aspergillus fumigatus and other resistant bacterial strains . This suggests that the compound may also be useful in developing new antimicrobial agents.

Pesticidal Activity

The incorporation of difluorophenyl groups in agrochemicals has been associated with enhanced pest resistance. The compound's structure indicates potential use as a pesticide or herbicide, targeting specific pests while minimizing impact on non-target species. Research into similar compounds has shown promising results in controlling agricultural pests effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the difluorophenyl group is believed to enhance lipophilicity and biological activity, while the pyrazole and oxadiazole components contribute to its pharmacological profile. Studies on related compounds have provided insights into how modifications can lead to improved potency and selectivity against target cells or organisms .

Synthesis and Development

The synthesis of 2-(2,4-difluorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions including acylation and cyclization processes. Understanding these synthetic pathways is essential for scaling up production for research or commercial purposes.

Clinical Trials

Further research is warranted to explore the pharmacokinetics and safety profiles of this compound in clinical settings. Preclinical studies should focus on evaluating its therapeutic index and potential side effects.

Environmental Impact Studies

As with any agrochemical candidate, assessing the environmental impact of this compound is crucial before widespread application. Studies should evaluate its degradation products and their effects on ecosystems.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

A multi-step approach is typically employed:

- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives using solvents like DMF or ethanol, often catalyzed by Zeolite Y-H or bases like KCO at reflux temperatures (150°C) .

- Pyrazole Coupling : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 1-ethylpyrazole moiety. Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Final Acetamide Linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .

Q. Which characterization techniques are essential for structural validation?

- NMR Spectroscopy : H/C NMR to confirm proton environments and carbon backbone integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Modification : Replace the ethyl group on the pyrazole with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and target binding .

- Fluorine Positioning : Test 2,4-difluorophenyl analogs against mono- or tri-fluorinated variants to assess electronic effects on receptor affinity.

- Assay Design : Pair enzymatic inhibition assays (e.g., kinase profiling) with cytotoxicity screens (MTT assay) to identify selective analogs. Computational docking (AutoDock Vina) predicts binding modes to guide synthesis .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic Profiling : Measure plasma half-life, metabolic stability (via liver microsomes), and bioavailability. LC-MS identifies major metabolites that may reduce efficacy .

- Prodrug Derivatization : Mask polar groups (e.g., acetamide) with ester prodrugs to improve membrane permeability.

- Comparative Studies : Test fluorinated analogs (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl) to isolate metabolic stability contributions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations.

- Free Energy Perturbation (FEP) : Quantifies the impact of substituent changes (e.g., difluorophenyl vs. chlorophenyl) on binding affinity.

- ADMET Prediction : Tools like SwissADME predict solubility, CYP450 interactions, and blood-brain barrier penetration .

Methodological Notes

- Synthetic Optimization : Screen solvent polarity (DMF vs. THF) and catalyst loading (5–10% Zeolite Y-H) to maximize yield .

- Data Contradiction Analysis : Cross-validate biological assays (e.g., ELISA vs. Western blot) to rule out false positives/negatives .

- Crystallization Challenges : Use slow evaporation in ethanol/water (7:3 v/v) to obtain diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.